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Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

L  Get Quote

IUPAC Name: 4-[2-(4-bromophenyl)ethyllmorpholine

This technical guide provides a comprehensive overview of 4-(4-
Bromophenethyl)morpholine, a morpholine derivative of interest to researchers and
professionals in drug development and medicinal chemistry. Due to the limited availability of
specific experimental data for this compound in publicly accessible literature, this guide also
incorporates general information regarding the synthesis, biological activities, and experimental
evaluation of related morpholine-containing compounds to provide a contextual framework for
its potential applications and research directions.

Physicochemical Properties

While extensive experimental data for 4-(4-Bromophenethyl)morpholine is not widely
published, its basic physicochemical properties can be derived from its chemical structure.

Property Value

IUPAC Name 4-[2-(4-bromophenyl)ethylJmorpholine
Molecular Formula C12H16BrNO

Molecular Weight 270.17 g/mol

Canonical SMILES

C1COCCNI1CCC2=CC=C(C=C2)Br

InChl Key

NCUTUFSXCVKNAD-UHFFFAOYSA-N
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The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into
bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve
aqueous solubility, metabolic stability, and bioavailability.[2] Morpholine derivatives have
demonstrated a wide array of biological activities, including anticancer, anti-inflammatory,
antimicrobial, and central nervous system effects.[3][4] The nitrogen atom of the morpholine
ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

Synthesis of Morpholine Derivatives

Detailed experimental protocols for the synthesis of 4-(4-Bromophenethyl)morpholine are not
readily available. However, a common synthetic route for N-phenethylmorpholines involves the
reductive amination of phenylacetaldehyde derivatives with morpholine or the alkylation of
morpholine with a phenethyl halide.

Representative Experimental Protocol: Synthesis of N-
phenethylmorpholine

This protocol describes a general method for the synthesis of a related compound and can be
adapted for the synthesis of 4-(4-Bromophenethyl)morpholine.

Materials:

e 4-Bromophenethyl bromide

e Morpholine

e Potassium carbonate (K2COs)
o Acetonitrile (CHsCN)

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16837202/
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.e3s-conferences.org/articles/e3sconf/abs/2024/86/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/86/e3sconf_rawmu2024_01051.pdf
https://www.researchgate.net/publication/383020693_Synthesis_and_SAR_of_morpholine_and_its_derivatives_A_review_update
https://www.benchchem.com/product/b1280873?utm_src=pdf-body
https://www.benchchem.com/product/b1280873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

e To a solution of 4-bromophenethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq)
and potassium carbonate (2.0 eq).

« Stir the reaction mixture at room temperature for 24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove solid potassium carbonate.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-
Bromophenethyl)morpholine.

Biological Activities of Morpholine Derivatives

While specific quantitative biological data for 4-(4-Bromophenethyl)morpholine is scarce, the
broader class of morpholine derivatives has been extensively studied. The following table
summarizes the reported biological activities of various morpholine-containing compounds,
suggesting potential areas of investigation for the title compound.
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. . . Example
Compound Class Biological Activity Reference
Target/Assay
) ) Monoamine
Phenylmorpholines CNS Stimulant [6]

transporter activity

PI3Ka inhibition,
Quinoline-morpholines  Anticancer HepG2 cell [1][7]

proliferation

MDA-MB-231 cell
Anticancer (TNBC) growth inhibition (ICso [8]
=0.90 uM for GL24)

Phenylsulfonyl-

morpholines

o ) Antibacterial/Antifunga  Various bacterial and
Thiazine-morpholines ] [9]
I fungal strains

Quinoline-
S. aureus DNA gyrase

Antimicrobial inhibition (ICso = 8.45 [10]
UM for compound 10)

carbohydrazide
derivatives with

bromo-phenyl moiety

Experimental and Logical Visualizations
General Experimental Workflow for Compound
Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel
synthetic compound like 4-(4-Bromophenethyl)morpholine in a drug discovery setting.

Synthesis and Purification Biological Screening Mechanism of Action Studies

Purification Structural Characterization Primary Screenin g Hit Identification Dose-Response Studies Target Identification
(e.g., Chromatography) (NMR, MS) (e.9., Cell Viability Assay) i (IC50 Determinat tion) (e.., Kinase Panel)

Signaling Pathway Analysis
(e.g., Western Blot)

Chemical Synthesis }—»
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A generalized workflow for the synthesis and biological evaluation of a novel chemical entity.

Logical Relationship: Structure-Activity Relationship
(SAR) of Morpholine Derivatives

The following diagram illustrates the general principles of Structure-Activity Relationship (SAR)
studies for morpholine derivatives, where different substitutions on the core structure are

correlated with changes in biological activity.

Morpholine Core Scaffold

Substitutions

R1 Substitution R2 Substitution
(e.g., at Nitrogen) (e.g., on Phenyl Ring)

Modifies Influence Modifies Affects Influences Affects

Properties

Potency (e.g., IC50) l : Selectivity ADME Properties

Click to download full resolution via product page
Logical diagram of Structure-Activity Relationship (SAR) for morpholine derivatives.

Conclusion and Future Directions

4-(4-Bromophenethyl)morpholine represents a potentially valuable building block for the
development of novel therapeutic agents, given the well-established importance of the
morpholine scaffold in medicinal chemistry. The presence of the bromophenyl group offers a
site for further chemical modification through cross-coupling reactions, allowing for the
generation of a library of analogs for SAR studies.

Future research should focus on the definitive synthesis and characterization of 4-(4-
Bromophenethyl)morpholine, followed by a systematic evaluation of its biological activities.
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Based on the activities of related compounds, initial screening could target cancer cell lines
(particularly breast cancer), various microbial strains, and assays for central nervous system
activity. Subsequent hit-to-lead optimization, guided by SAR studies, could lead to the
discovery of novel drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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